molecular formula C10H19N3O3 B1352119 Tert-butyl 3-(hydrazinecarbonyl)pyrrolidine-1-carboxylate CAS No. 411238-88-5

Tert-butyl 3-(hydrazinecarbonyl)pyrrolidine-1-carboxylate

Cat. No.: B1352119
CAS No.: 411238-88-5
M. Wt: 229.28 g/mol
InChI Key: HFMHEXPZANOFSL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“Tert-butyl 3-(hydrazinecarbonyl)pyrrolidine-1-carboxylate” is a chemical compound with the molecular formula C10H19N3O3 . It has a molecular weight of 229.28 . This compound is typically stored in a dark place, under an inert atmosphere, at room temperature .


Molecular Structure Analysis

The InChI code for this compound is 1S/C10H19N3O3/c1-10(2,3)16-9(15)13-6-4-5-7(13)8(14)12-11/h7H,4-6,11H2,1-3H3,(H,12,14) . This code provides a detailed description of the molecule’s structure.


Physical and Chemical Properties Analysis

This compound is a solid at room temperature .

Scientific Research Applications

Synthesis of Hexahydropyrrolo-[1,2-d][1,2,4]triazine-1,4-dione

  • Research Context: Tert-butyl 1-hydrazinecarboxylate is utilized in a two-step synthesis process to yield hexahydropyrrolo-[1,2-d][1,2,4]triazine-1,4-dione and related heterocycles, offering a new pathway in heterocyclic chemistry (Obreza & Urleb, 2003).

Divergent Synthesis of Heterocyclic Compounds

  • Research Context: The compound plays a critical role in divergent and solvent-dependent reactions, leading to the synthesis of various heterocyclic compounds like 5,6-dihydro-4H-pyridazines and 1-amino-pyrroles. This demonstrates its versatility in synthetic organic chemistry (Rossi et al., 2007).

Crystal Structure Analysis

  • Research Context: In the field of crystallography, tert-butyl 2-((phenylthio)carbonyl)pyrrolidine-1-carboxylate, a related compound, has been synthesized and characterized. This has implications for understanding molecular conformations and interactions (Naveen et al., 2007).

Enantioselective Synthesis in Organic Chemistry

  • Research Context: The compound is used in an asymmetric synthesis of N-tert-butyl disubstituted pyrrolidines, illustrating its importance in the creation of chiral molecules, a critical aspect of pharmaceutical chemistry (Chung et al., 2005).

Aminocarbonylation Reactions

  • Research Context: It is used in the aminocarbonylation of iodalkenes and iodoarenes, showcasing its role in facilitating complex organic reactions that are significant in medicinal and synthetic chemistry (Gergely & Kollár, 2017).

Metal-Free Chemical Processes

  • Research Context: Demonstrates its application in metal- and base-free conditions for the preparation of quinoxaline-3-carbonyl compounds, highlighting its utility in eco-friendly and sustainable chemistry approaches (Xie et al., 2019).

Catalysis and Coupling Reactions

  • Research Context: Its derivatives are used in palladium-catalyzed coupling reactions, an important process in the synthesis of complex organic molecules, relevant in drug discovery and material science (Wustrow & Wise, 1991).

Synthesis of Novel Macrocyclic Inhibitors

  • Research Context: The compound has been instrumental in synthesizing novel macrocyclic inhibitors, demonstrating its potential in the development of new therapeutic agents (Sasaki et al., 2020).

Safety and Hazards

The compound has several hazard statements associated with it: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapours/spray and wearing protective gloves/clothing/eye protection/face protection .

Properties

IUPAC Name

tert-butyl 3-(hydrazinecarbonyl)pyrrolidine-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H19N3O3/c1-10(2,3)16-9(15)13-5-4-7(6-13)8(14)12-11/h7H,4-6,11H2,1-3H3,(H,12,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HFMHEXPZANOFSL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCC(C1)C(=O)NN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H19N3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80404986
Record name tert-Butyl 3-(hydrazinecarbonyl)pyrrolidine-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80404986
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

229.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

411238-88-5
Record name tert-Butyl 3-(hydrazinecarbonyl)pyrrolidine-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80404986
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

A solution of 1-tert-butyl 3-methylpyrrolidine-1,3-dicarboxylate (1.00 equiv.) and hydrazine (excess of 50% aq. solution) in ethanol (0.2 M final conc.) is heated to reflux. After the reaction is deemed complete, the reaction mixture is cooled to rt and partially concentrated. The resulting mixture is diluted with EtOAc, and the resulting organics are washed with water and brine, dried (sodium sulfate) and concentrated in vacuo to afford the title compound i-13a.
Name
1-tert-butyl 3-methylpyrrolidine-1,3-dicarboxylate
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.